molecular formula C8H22Cl2N2O2 B1383343 (2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride CAS No. 1803581-56-7

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Cat. No. B1383343
M. Wt: 249.18 g/mol
InChI Key: QFTVLXQUKHCPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1803581-56-7 . It has a molecular weight of 249.18 and its IUPAC name is N1,N1-bis(2-methoxyethyl)ethane-1,2-diamine dihydrochloride . It is stored at room temperature and has an oil-like physical form .


Synthesis Analysis

Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H . The InChI key is QFTVLXQUKHCPJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can participate in the Pd-catalyzed Buchwald-Hartwig amination reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.18 . It is stored at room temperature and has an oil-like physical form .

Scientific Research Applications

    2-Methoxyethylamine

    • Application : This compound is used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . It’s also used to synthesize amides by reacting with carboxylic acids .
    • Method of Application : The specific experimental procedures would depend on the context of the reaction, but generally, this compound would be mixed with the other reactants under controlled conditions to facilitate the reaction .
    • Results or Outcomes : The outcome of these reactions is the formation of new compounds, such as amides or modified nucleosides .

    Bis(2-methoxyethyl)amine

    • Application : This compound can be used in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .
    • Method of Application : In a typical Buchwald-Hartwig amination, the amine and the aryl halide would be mixed with a palladium catalyst and a base, and the reaction would be heated to facilitate the formation of the aryl amine .
    • Results or Outcomes : The outcome of this reaction is the formation of aryl amines, which are useful in a variety of applications, including the synthesis of pharmaceuticals .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N',N'-bis(2-methoxyethyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2.2ClH/c1-11-7-5-10(4-3-9)6-8-12-2;;/h3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVLXQUKHCPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCN)CCOC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride
Reactant of Route 6
(2-Aminoethyl)bis(2-methoxyethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.